molecular formula C23H27ClN2O B11519640 4-tert-butyl-3'-(4-chlorophenyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

4-tert-butyl-3'-(4-chlorophenyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

Cat. No.: B11519640
M. Wt: 382.9 g/mol
InChI Key: IJVZXFNHWZCYIS-UHFFFAOYSA-N
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Description

4-TERT-BUTYL-3’-(4-CHLOROPHENYL)-3’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,2’-QUINAZOLIN]-4’-ONE is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a spiro linkage between a cyclohexane ring and a quinazolinone moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-TERT-BUTYL-3’-(4-CHLOROPHENYL)-3’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,2’-QUINAZOLIN]-4’-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of reactions, including cyclization and hydrogenation.

    Introduction of the Tert-Butyl and Chlorophenyl Groups: These groups are introduced through substitution reactions using appropriate reagents.

    Formation of the Spiro Linkage: The spiro linkage is formed through a cyclization reaction that connects the cyclohexane ring to the quinazolinone moiety.

    Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.

Chemical Reactions Analysis

4-TERT-BUTYL-3’-(4-CHLOROPHENYL)-3’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,2’-QUINAZOLIN]-4’-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl and chlorophenyl groups, using reagents such as halogens or nucleophiles.

    Cyclization: Further cyclization reactions can be performed to modify the spiro structure and introduce additional rings or functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-TERT-BUTYL-3’-(4-CHLOROPHENYL)-3’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,2’-QUINAZOLIN]-4’-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying spiro structures and their reactivity.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-TERT-BUTYL-3’-(4-CHLOROPHENYL)-3’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,2’-QUINAZOLIN]-4’-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Modulation of Receptors: The compound may interact with cellular receptors, altering signal transduction and cellular responses.

    Interference with DNA/RNA: It can bind to nucleic acids, affecting gene expression and protein synthesis.

The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

4-TERT-BUTYL-3’-(4-CHLOROPHENYL)-3’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,2’-QUINAZOLIN]-4’-ONE can be compared with other similar compounds, such as:

    4-TERT-BUTYL-3-CHLOROPHENOL: This compound shares the tert-butyl and chlorophenyl groups but lacks the spiro structure and quinazolinone moiety.

    4-TERT-BUTYL-4-CHLOROBUTYROPHENONE: This compound has a similar tert-butyl and chlorophenyl substitution but differs in the overall structure and functional groups.

    4-TERT-BUTYL-1-(2-(4-CHLOROPHENYL)-2-OXOETHYL)PYRIDINIUM BROMIDE: This compound contains similar substituents but has a different core structure and functional groups.

The uniqueness of 4-TERT-BUTYL-3’-(4-CHLOROPHENYL)-3’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,2’-QUINAZOLIN]-4’-ONE lies in its spiro structure and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H27ClN2O

Molecular Weight

382.9 g/mol

IUPAC Name

4'-tert-butyl-3-(4-chlorophenyl)spiro[1H-quinazoline-2,1'-cyclohexane]-4-one

InChI

InChI=1S/C23H27ClN2O/c1-22(2,3)16-12-14-23(15-13-16)25-20-7-5-4-6-19(20)21(27)26(23)18-10-8-17(24)9-11-18/h4-11,16,25H,12-15H2,1-3H3

InChI Key

IJVZXFNHWZCYIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2(CC1)NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl

Origin of Product

United States

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